

Spectroscopic Profile of 2-Butylaniline: An In-Depth Technical Guide

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Introduction

2-Butylaniline, an aromatic amine with a butyl substituent at the ortho position, is a chemical compound of interest in various fields of chemical research and development. Its structural characterization is fundamental for its application and for ensuring its purity and identity. This technical guide provides a summary of the available spectroscopic data for **2-butylaniline**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of comprehensive, publicly accessible experimental spectra for 2-n-butylaniline, this guide also includes predicted data and, for illustrative purposes, experimental data for a related isomer. Furthermore, detailed experimental protocols for acquiring such spectroscopic data are provided for researchers in the field.

Spectroscopic Data

A thorough search of scientific databases reveals a scarcity of publicly available, complete experimental spectroscopic datasets for 2-n-butylaniline. Therefore, the following sections present a combination of predicted data and a note on available data for a related isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)



The predicted ¹H NMR spectrum of **2-butylaniline** would show distinct signals for the aromatic protons and the protons of the butyl chain. The ortho-substitution pattern leads to a complex splitting of the aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for **2-Butylaniline**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Aromatic H	6.6 - 7.2	m	4H
-CH ₂ - (alpha to ring)	2.5 - 2.7	t	2H
-NH2	3.5 - 4.5	s (broad)	2H
-CH ₂ - (beta to ring)	1.4 - 1.6	m	2H
-CH ₂ - (gamma to ring)	1.3 - 1.5	m	2H
-СНз	0.9 - 1.0	t	3H

Note: Predicted data is based on standard chemical shift values and may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in **2-butylaniline**.

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Butylaniline**



Carbon	Chemical Shift (ppm)	
C-N (aromatic)	145 - 150	
C-C (aromatic, substituted)	130 - 135	
Aromatic CH	115 - 130	
-CH ₂ - (alpha to ring)	30 - 35	
-CH ₂ - (beta to ring)	30 - 35	
-CH ₂ - (gamma to ring)	20 - 25	
-CH₃	10 - 15	

Note: Predicted data is based on standard chemical shift values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-butylaniline** is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-N bond, as well as bands related to the aromatic ring and the alkyl chain. Primary amines typically show a pair of N-H stretching bands.[1]

Table 3: Predicted Infrared Absorption Bands for 2-Butylaniline



Functional Group	Wavenumber (cm⁻¹)	Intensity
N-H stretch (asymmetric)	3400 - 3500	Medium
N-H stretch (symmetric)	3300 - 3400	Medium
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 2960	Strong
N-H bend (scissoring)	1590 - 1650	Medium-Strong
C=C stretch (aromatic)	1450 - 1600	Medium
C-N stretch (aromatic amine)	1250 - 1340	Medium-Strong
C-H out-of-plane bend (aromatic)	730 - 770 (ortho-disubstituted)	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-butylaniline** (C₁₀H₁₅N), the molecular weight is approximately 149.23 g/mol .[2] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and fragment ions resulting from the cleavage of the butyl group.

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Butylaniline**

m/z	Proposed Fragment	Notes
149	[M]+	Molecular ion peak
106	[M - C3H7] ⁺	Loss of a propyl radical (alpha- cleavage)
93	[C ₆ H ₅ NH ₂]+	Aniline radical cation
77	[C ₆ H₅] ⁺	Phenyl cation

Experimental Protocols



The following are detailed methodologies for acquiring the spectroscopic data for a compound like **2-butylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
- Sample Preparation:
 - Accurately weigh 5-20 mg of the 2-butylaniline sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[3]
 - Cap the NMR tube and ensure the solution is homogeneous.
- ¹H NMR Data Acquisition:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[3]
 - Acquire the spectrum at room temperature using a standard pulse sequence. A pulse angle of 30-90° and a relaxation delay of 1-5 seconds are typical.[3]
 - Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 [3]
- ¹³C NMR Data Acquisition:
 - Use a proton-decoupled pulse sequence.



 A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Neat Liquid):
 - Obtain two clean and dry salt plates (e.g., NaCl or KBr).[5]
 - Place a drop of the liquid 2-butylaniline sample onto the surface of one plate.
 - Carefully place the second plate on top, creating a thin liquid film between the plates.
- Data Acquisition:
 - Place the salt plate assembly in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty beam path.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Preparation:
 - Prepare a dilute solution of 2-butylaniline in a volatile organic solvent (e.g., methanol or dichloromethane).
- GC-MS Conditions:
 - Injector: Set to a temperature of approximately 250 °C.



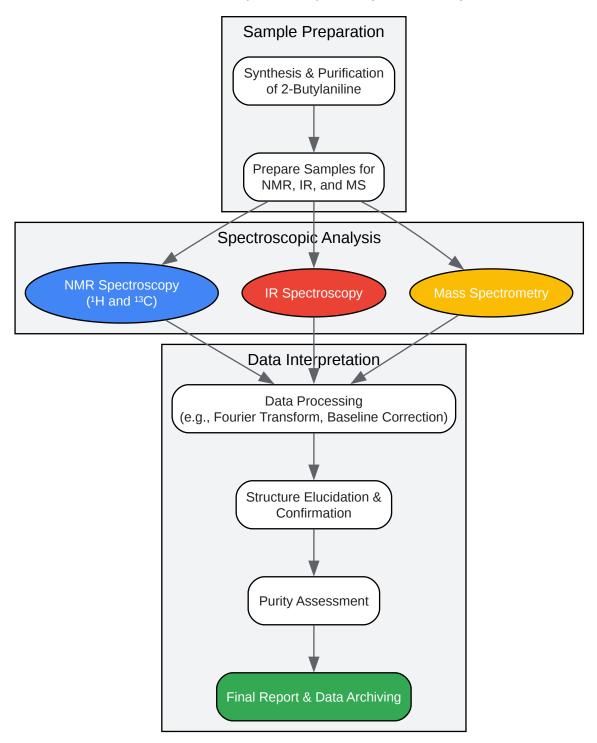
- Oven Program: Start at a suitable temperature (e.g., 70 °C), then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- o Carrier Gas: Helium is typically used.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Range: Scan from a low m/z value (e.g., 40) to a value high enough to include the molecular ion (e.g., 200).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **2-butylaniline**.



General Workflow for Spectroscopic Analysis of 2-Butylaniline



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Caption: Workflow for the spectroscopic characterization of **2-butylaniline**.



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